molecular formula C8H15NO3 B12654328 Isobutyl N-formyl-DL-alaninate CAS No. 85508-29-8

Isobutyl N-formyl-DL-alaninate

Cat. No.: B12654328
CAS No.: 85508-29-8
M. Wt: 173.21 g/mol
InChI Key: FGOLYBWRHWRGOZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isobutyl N-formyl-DL-alaninate typically involves the esterification of N-formyl-DL-alanine with isobutyl alcohol. This reaction can be catalyzed by acidic or basic catalysts under controlled conditions. One common method involves the use of sulfuric acid as a catalyst, where the reaction mixture is heated to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, is also common to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Isobutyl N-formyl-DL-alaninate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Isobutyl N-formyl-DL-alaninate has several applications in scientific research:

Mechanism of Action

The mechanism of action of isobutyl N-formyl-DL-alaninate involves its interaction with specific molecular targets and pathways. The formyl group can participate in various biochemical reactions, including nucleophilic addition and condensation reactions. The ester bond can be hydrolyzed to release the active form of the compound, which can then interact with enzymes and receptors in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isobutyl N-formyl-DL-alaninate is unique due to its specific ester linkage and the presence of both D- and L-alanine forms. This dual stereochemistry can influence its reactivity and interactions with biological molecules, making it a valuable compound for research and industrial applications .

Properties

CAS No.

85508-29-8

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

2-methylpropyl 2-formamidopropanoate

InChI

InChI=1S/C8H15NO3/c1-6(2)4-12-8(11)7(3)9-5-10/h5-7H,4H2,1-3H3,(H,9,10)

InChI Key

FGOLYBWRHWRGOZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)C(C)NC=O

Origin of Product

United States

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